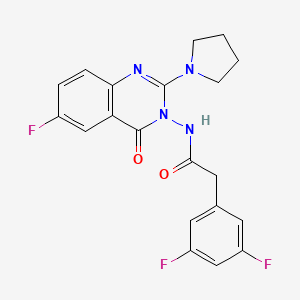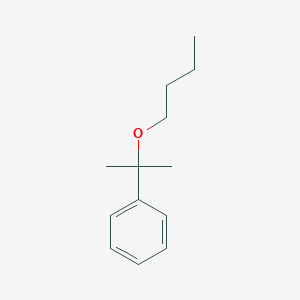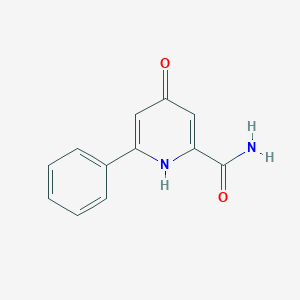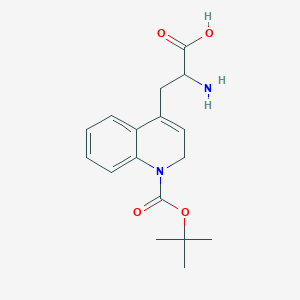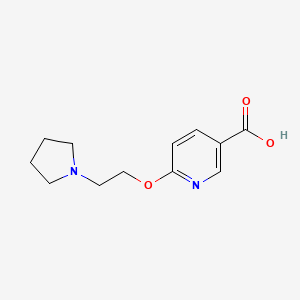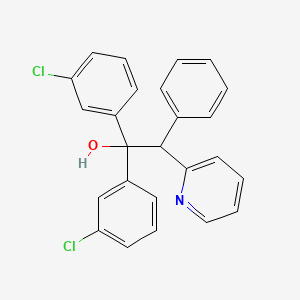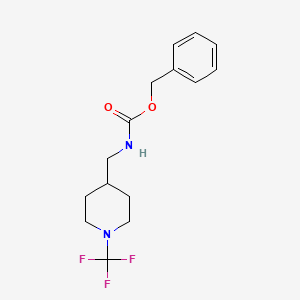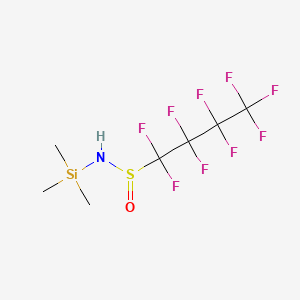
N-(Trimethylsilyl)perfluorobutanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trimethylsilyl)perfluorobutanesulfinamide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a trimethylsilyl group and a perfluorobutanesulfinamide moiety, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylsilyl)perfluorobutanesulfinamide typically involves the reaction of perfluorobutanesulfinyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
C4F9SOCl+(CH3)3SiNH2→C4F9SONHSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trimethylsilyl)perfluorobutanesulfinamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfinamide moiety can participate in redox reactions.
Hydrolysis: The compound is sensitive to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Typically occurs in the presence of water or aqueous acids/bases.
Major Products
Substitution: Produces various silylated derivatives.
Oxidation: Forms sulfonamides.
Reduction: Yields amines.
Hydrolysis: Results in the formation of perfluorobutanesulfinic acid and trimethylsilanol.
Applications De Recherche Scientifique
N-(Trimethylsilyl)perfluorobutanesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of chiral auxiliaries and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which N-(Trimethylsilyl)perfluorobutanesulfinamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, while the perfluorobutanesulfinamide moiety provides unique electronic properties that facilitate specific interactions with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Trimethylsilyl)trifluoroacetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-(Trimethylsilyl)difluoroacetamide
Uniqueness
N-(Trimethylsilyl)perfluorobutanesulfinamide stands out due to its perfluorinated chain, which imparts unique hydrophobic and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Propriétés
Numéro CAS |
51735-80-9 |
|---|---|
Formule moléculaire |
C7H10F9NOSSi |
Poids moléculaire |
355.30 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4,4-nonafluoro-N-trimethylsilylbutane-1-sulfinamide |
InChI |
InChI=1S/C7H10F9NOSSi/c1-20(2,3)17-19(18)7(15,16)5(10,11)4(8,9)6(12,13)14/h17H,1-3H3 |
Clé InChI |
BXBSDGYHNBFBCA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NS(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


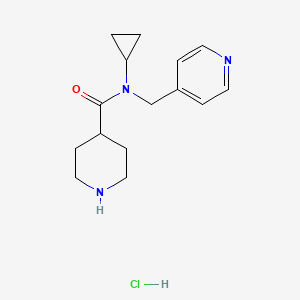
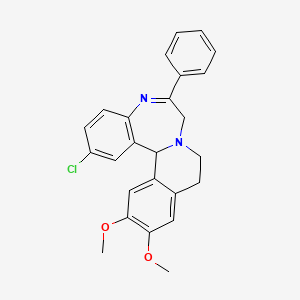
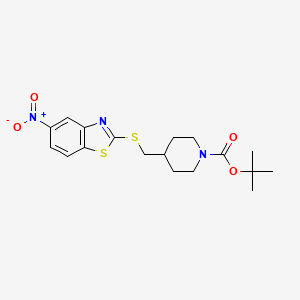
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13965158.png)
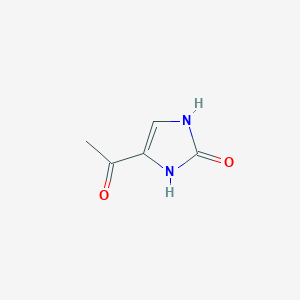
![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
